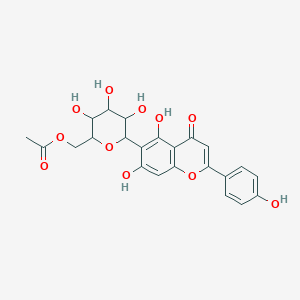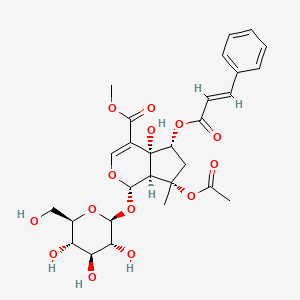
6"-O-acetylisovitexin
Overview
Description
6"-O-acetylisovitexin is a natural flavonoid compound found in various plants, including Lespedeza juncea. It is known for its potential biological activities and is widely used in scientific research related to life sciences .
Mechanism of Action
Target of Action
6"-O-Acetylisovitexin, also known as 6’'-O-acetylisovitexin, is a natural product that can be isolated from the aboveground part of Lespedeza juncea
Mode of Action
It has been shown that isovitexin, a related compound, stimulates osteoblast differentiation through mitochondrial biogenesis and respiration that required adiponectin receptors (adipors)
Pharmacokinetics
It has been reported that isovitexin has an oral bioavailability of 1458% , suggesting that this compound might have similar properties.
Result of Action
Studies on isovitexin have shown that it has a bone anabolic effect, restoring bone mass and architecture in ovariectomized mice . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
6’‘-O-Acetylisovitexin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties . The compound interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, 6’'-O-Acetylisovitexin can bind to proteins involved in oxidative stress response, enhancing the cellular antioxidant capacity .
Cellular Effects
6’‘-O-Acetylisovitexin influences various cellular processes and functions. It has been observed to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . By inhibiting these pathways, 6’‘-O-Acetylisovitexin can reduce inflammation and promote cell survival. The compound also affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes . Furthermore, 6’'-O-Acetylisovitexin has been shown to impact cellular metabolism by enhancing mitochondrial function and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of 6’‘-O-Acetylisovitexin involves its binding interactions with biomolecules and its ability to modulate enzyme activity and gene expression. The compound binds to the active sites of COX and LOX enzymes, inhibiting their catalytic activity and reducing the production of inflammatory mediators . Additionally, 6’'-O-Acetylisovitexin can activate transcription factors such as nuclear factor erythroid 2–related factor 2 (Nrf2), leading to the upregulation of antioxidant genes . This activation enhances the cellular defense against oxidative stress and promotes cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6’‘-O-Acetylisovitexin have been studied over different time periods. The compound has shown stability under various conditions, with minimal degradation observed over time . Long-term studies have demonstrated that 6’'-O-Acetylisovitexin can maintain its biological activity and continue to exert its beneficial effects on cellular function . Prolonged exposure to high concentrations of the compound may lead to cytotoxic effects .
Dosage Effects in Animal Models
The effects of 6’‘-O-Acetylisovitexin vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exhibit anti-inflammatory and antioxidant effects without causing significant toxicity . At high doses, 6’'-O-Acetylisovitexin may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
6’‘-O-Acetylisovitexin is involved in various metabolic pathways, including those related to oxidative stress and inflammation. The compound interacts with enzymes such as COX and LOX, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, 6’'-O-Acetylisovitexin can modulate the activity of antioxidant enzymes, enhancing the cellular defense against oxidative stress . These interactions contribute to the overall metabolic effects of the compound.
Transport and Distribution
Within cells and tissues, 6’'-O-Acetylisovitexin is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This localization is essential for the compound to exert its biological effects and modulate cellular processes effectively.
Subcellular Localization
6’‘-O-Acetylisovitexin is localized in various subcellular compartments, including the cytoplasm and mitochondria . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity, as it allows 6’'-O-Acetylisovitexin to interact with key biomolecules and modulate cellular functions effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
6"-O-acetylisovitexin can be synthesized through the acetylation of isovitexin. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 6"-position .
Industrial Production Methods
Industrial production of this compound involves the extraction of isovitexin from plant sources, followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization. The acetylation step is then performed using acetic anhydride and a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
6"-O-acetylisovitexin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
6"-O-acetylisovitexin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard and synthetic precursor in various chemical studies.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has shown that it may have therapeutic effects, such as promoting bone formation and inhibiting bone resorption.
Industry: It is used in the development of health products and as a natural additive in various formulations .
Comparison with Similar Compounds
6"-O-acetylisovitexin is unique compared to other similar compounds due to its specific acetylation at the 6"-position. Similar compounds include:
Isovitexin: A non-acetylated form with similar biological activities.
Vitexin: Another flavonoid with a different glycosylation pattern.
Saponarin: A related compound with additional glycosylation.
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O11/c1-9(24)32-8-16-19(28)21(30)22(31)23(34-16)18-13(27)7-15-17(20(18)29)12(26)6-14(33-15)10-2-4-11(25)5-3-10/h2-7,16,19,21-23,25,27-31H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDIFZKJJZQTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





